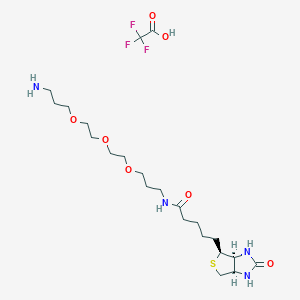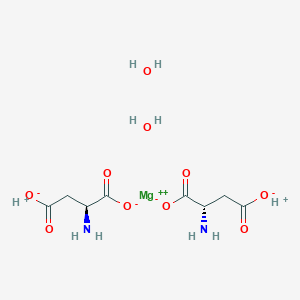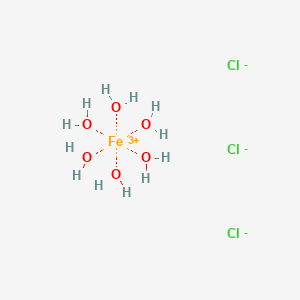
iron(3+);trichloride;hexahydrate
Overview
Description
Iron chloride hexahydrate, with the chemical formula FeCl3·6H2O and CAS registry number 10025-77-1, is a compound that consists of iron chloride molecules bonded to six water molecules. It is a yellow crystalline solid that is highly soluble in water . Iron chloride hexahydrate is commonly used as a coagulant in water treatment processes, as it helps to remove impurities and particles from water. It is also used in the production of dyes, pigments, and inks. Additionally, iron chloride hexahydrate has antimicrobial properties and is used as a disinfectant in swimming pools and wastewater treatment plants .
Preparation Methods
Iron chloride hexahydrate can be synthesized through various methods. One common method involves the reaction of iron with chlorine gas in the presence of water, resulting in the formation of iron chloride hexahydrate. Another method involves the reaction of iron oxide with hydrochloric acid, followed by crystallization to obtain the hexahydrate form . Industrial production methods often involve the use of large-scale reactors and controlled conditions to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Iron chloride hexahydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, iron chloride hexahydrate can be oxidized to form iron(III) oxide. In reduction reactions, it can be reduced to form iron(II) chloride. Substitution reactions involve the replacement of chloride ions with other anions, such as sulfate or nitrate . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases . Major products formed from these reactions include iron oxides, iron sulfates, and iron nitrates .
Scientific Research Applications
Iron chloride hexahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including the Friedel-Crafts acylation and alkylation reactions. In biology, it is used as a staining agent for the detection of certain biomolecules. In medicine, it is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests. In industry, it is used in the production of pigments, dyes, and inks, as well as in water treatment processes.
Mechanism of Action
The mechanism of action of iron chloride hexahydrate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze various chemical reactions by stabilizing reaction intermediates and lowering the activation energy of the reactions. In biological systems, iron chloride hexahydrate can interact with proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Iron chloride hexahydrate can be compared with other similar compounds, such as iron(II) chloride, iron(III) sulfate, and iron(III) nitrate. While all these compounds contain iron, they differ in their chemical properties and applications. For example, iron(II) chloride is a reducing agent, while iron(III) chloride is an oxidizing agent. Iron(III) sulfate and iron(III) nitrate are used in different industrial processes, such as the production of fertilizers and explosives . The uniqueness of iron chloride hexahydrate lies in its high solubility in water and its ability to act as a coagulant in water treatment processes .
Properties
IUPAC Name |
iron(3+);trichloride;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWGWZJXJUMQB-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


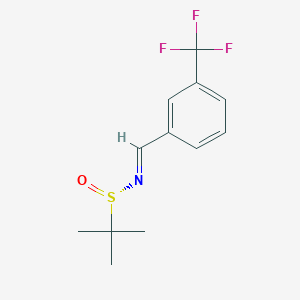
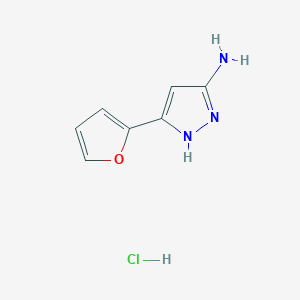
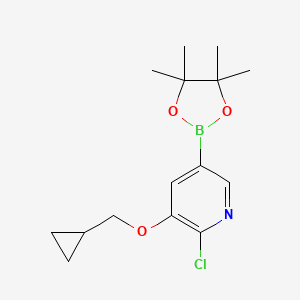
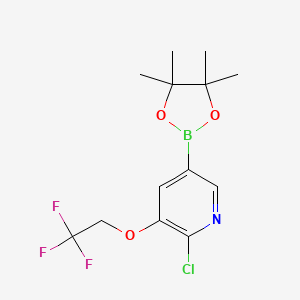
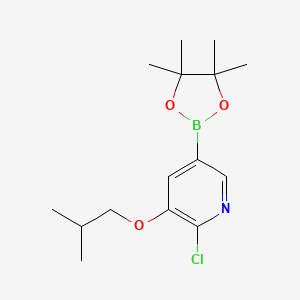
![(2-{[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}ethyl)dimethylamine](/img/structure/B8020873.png)
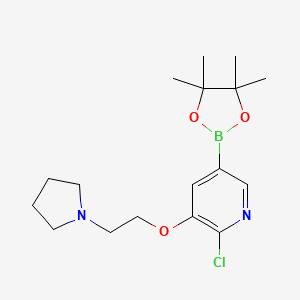
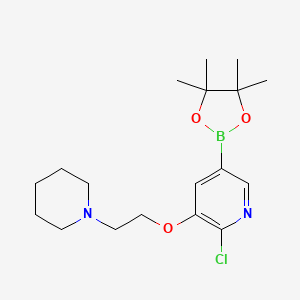

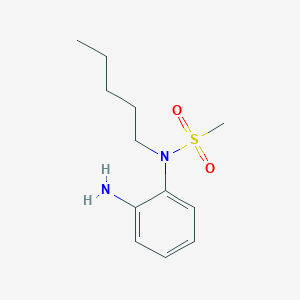
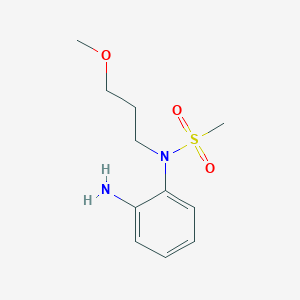
![tert-Butyl N-{2-[(4-cyanobenzene)amido]phenyl}carbamate](/img/structure/B8020917.png)
